Fzesxidlbgvccp-uhfffaoysa-

Description

However, based on the evidence, we infer that it may belong to a class of brominated or heterocyclic aromatic compounds with functional groups such as carboxylic acids, boronic acids, or benzimidazoles. These classes are represented in the evidence by compounds with CAS numbers 7312-10-9, 1761-61-1, and 4649-09-6, which share structural and functional similarities .

Properties

CAS No. |

467451-95-2 |

|---|---|

Molecular Formula |

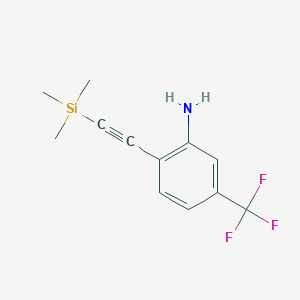

C12H14F3NSi |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

5-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline |

InChI |

InChI=1S/C12H14F3NSi/c1-17(2,3)7-6-9-4-5-10(8-11(9)16)12(13,14)15/h4-5,8H,16H2,1-3H3 |

InChI Key |

FZESXIDLBGVCCP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=C(C=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for “Fzesxidlbgvccp-uhfffaoysa-” involve several synthetic routes. Common methods include one-step, two-step, hydrothermal, and template methods . The choice of method depends on the desired properties of the final product and the specific requirements of the application. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of “Fzesxidlbgvccp-uhfffaoysa-” often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as hydrothermal carbonization are preferred due to their lower reaction temperatures, shorter reaction times, and higher carbonization yields .

Chemical Reactions Analysis

Types of Reactions: “Fzesxidlbgvccp-uhfffaoysa-” undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and tailoring it for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include sulfonating agents, phosphoric acid, heteropoly acids, and nitric acid . The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

“Fzesxidlbgvccp-uhfffaoysa-” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds and as a catalyst in various reactions . In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic properties, while in industry, it may be utilized in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of “Fzesxidlbgvccp-uhfffaoysa-” involves its interaction with specific molecular targets and pathways . The compound binds to receptors or enzymes, triggering a series of biochemical reactions that result in its observed effects. Understanding these interactions is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

Table 1: Key Chemical Properties

Key Observations :

- Structural Features : All compounds contain aromatic rings with halogen (Br) or heteroatom (S, N) substitutions.

- Bioavailability: CAS 7312-10-9 and 1761-61-1 exhibit high GI absorption and BBB permeability, making them candidates for CNS-targeted applications.

- Polarity : CAS 7312-10-9 has the highest TPSA (65.54 Ų), correlating with its sulfonic acid group, while CAS 1761-61-1 has lower polarity (TPSA = 40.46 Ų) due to its simpler carboxylic acid structure .

Key Observations :

- Efficiency : CAS 1761-61-1 achieves a 98% yield under green chemistry conditions using an A-FGO catalyst, highlighting advancements in sustainable synthesis .

- Complexity : CAS 7312-10-9 requires reflux conditions and multi-step purification, whereas CAS 4649-09-6 employs milder conditions but lower yields .

Key Observations :

- Enzymatic Interactions : CAS 7312-10-9 inhibits CYP1A2, a critical enzyme in drug metabolism, necessitating caution in pharmaceutical applications .

- Safety : CAS 1046861-20-4 exhibits high skin permeability risks (Log Kp = -6.21 cm/s), requiring stringent handling protocols .

Research Findings and Contradictions

Bioactivity vs. Toxicity : While CAS 7312-10-9 and 1761-61-1 show promising bioactivity (e.g., high BBB permeability), their toxicity profiles (CYP inhibition, H302 warnings) limit therapeutic utility .

Synthetic Accessibility : CAS 1761-61-1’s high yield (98%) contrasts with CAS 4649-09-6’s moderate yield (75–80%), reflecting trade-offs between green chemistry and efficiency .

Structural-Activity Relationships : Bromine substitution enhances molecular weight and bioactivity but increases synthesis complexity, as seen in CAS 7312-10-9 vs. 1761-61-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.